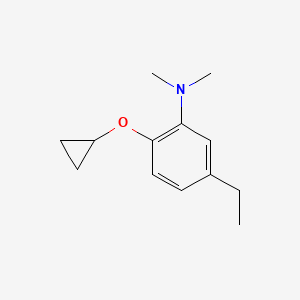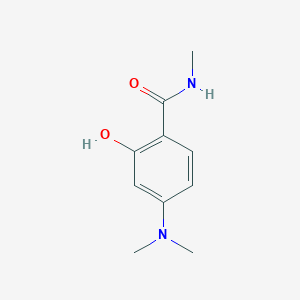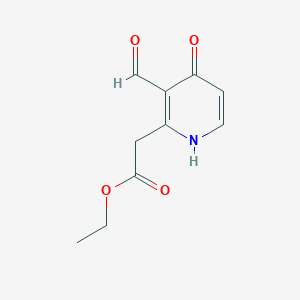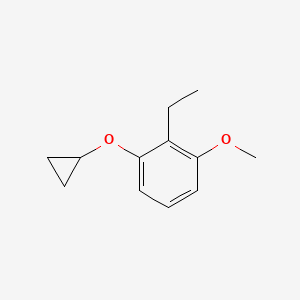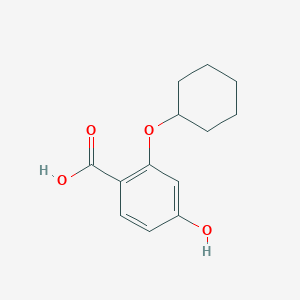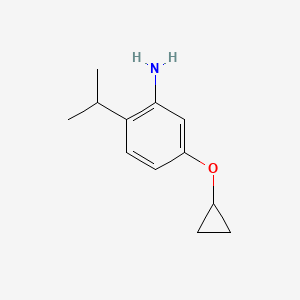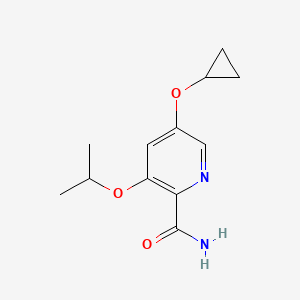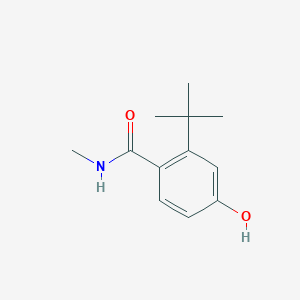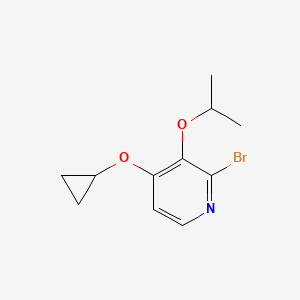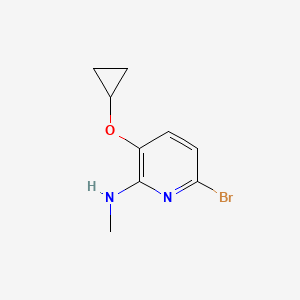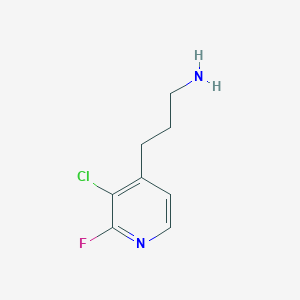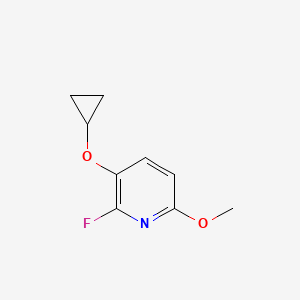
3-Cyclopropoxy-2-fluoro-6-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-fluoro-6-methoxypyridine is a chemical compound with the molecular formula C9H10FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of cyclopropoxy, fluoro, and methoxy groups in its structure makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine typically involves the introduction of the cyclopropoxy, fluoro, and methoxy groups onto a pyridine ring. One common method involves the use of cyclopropyl alcohol, fluorine sources, and methoxy reagents under specific reaction conditions. For example, the reaction may be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-2-fluoro-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-fluoro-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro group can enhance the compound’s ability to interact with biological molecules, while the methoxy and cyclopropoxy groups can influence its chemical reactivity and stability. These interactions can lead to various biological effects, depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-methoxypyridine: A similar compound with a fluoro and methoxy group but lacking the cyclopropoxy group.
3-Cyclopropoxy-6-fluoro-2-methoxypyridine: Another similar compound with slight variations in the position of functional groups.
Uniqueness
The uniqueness of 3-Cyclopropoxy-2-fluoro-6-methoxypyridine lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10FNO2 |
|---|---|
Molekulargewicht |
183.18 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C9H10FNO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
DSBMUXPDFBWXQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




